N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide
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Overview
Description
N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring, a phenyl group, and an oxalamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide typically involves the following steps:
Formation of the Morpholine Ring: The initial step involves the synthesis of 2-phenylmorpholine through the reaction of phenylamine with ethylene oxide.
Alkylation: The 2-phenylmorpholine is then alkylated with 3-chloropropylamine to form 3-(2-phenylmorpholino)propylamine.
Oxalamide Formation: The final step involves the reaction of 3-(2-phenylmorpholino)propylamine with o-tolyl isocyanate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N1-(3-(2-phenylmorpholino)propyl)-N2-(p-tolyl)oxalamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.
N1-(3-(2-phenylmorpholino)propyl)-N2-(m-tolyl)oxalamide: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
N1-(3-(2-phenylmorpholino)propyl)-N2-(o-tolyl)oxalamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group can lead to different steric and electronic effects compared to its p-tolyl and m-tolyl analogs.
Properties
IUPAC Name |
N'-(2-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-17-8-5-6-11-19(17)24-22(27)21(26)23-12-7-13-25-14-15-28-20(16-25)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWXQQPHSSCNDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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